molecular formula C27H26N2O2 B3007208 3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole CAS No. 618406-44-3

3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole

Cat. No. B3007208
CAS RN: 618406-44-3
M. Wt: 410.517
InChI Key: WDAWAWRJDQRFNS-UHFFFAOYSA-N
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Description

The compound "3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole" is a complex molecule that appears to be a derivative of indole, a heterocyclic structure with a wide range of biological activities. Indole derivatives are known for their significance in both natural products and synthetic compounds, often exhibiting various biological properties .

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the Bischler-Möhlau synthesis, as seen in the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole . Other methods include reactions with alpha,beta-unsaturated ketones and aldehydes followed by intramolecular cyclization to yield carbazole structures . Additionally, the synthesis of 3-substituted indole derivatives can be achieved through acid-catalyzed reactions . The specific synthesis route for the compound is not detailed in the provided papers, but these methods offer insight into potential synthetic strategies.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as single crystal X-ray diffraction (XRD) and density functional theory (DFT) calculations. These methods provide information on bond lengths, angles, and overall molecular geometry, which can be compared to experimental data for validation . The molecular electrostatic potential (MEP) maps can also be studied to predict reactive sites within the molecule .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including autoxidation, as seen with 3,3'-dimethyl-2,2'-bi-indolyl, which leads to the formation of hydroperoxide intermediates and further oxidation products . The reactivity of indole derivatives can also be influenced by the presence of substituents, which can affect the redox potential and steric factors, thus determining the course of reactions such as 1,4-addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be characterized by spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy. These techniques help in identifying functional groups, molecular symmetry, and electronic transitions within the molecule . The antimicrobial activities of indole derivatives can be assessed through molecular docking studies, comparing experimental results with computational predictions . Additionally, the antioxidant and acetylcholinesterase inhibition properties of indole derivatives can be evaluated using various assays to determine their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Structural Analysis

Indole derivatives, including compounds similar to 3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole, have been synthesized and characterized for diverse applications in various fields. Their molecular structures were resolved using spectroscopic methods like 1H NMR, 13C NMR, FT-IR, and UV–Visible techniques, along with X-ray diffraction (XRD) studies. These compounds also underwent density functional theory (DFT) studies to investigate their optimized geometry and molecular electrostatic potential, indicating potential applications in nonlinear optical (NLO) associated high-tech applications (Tariq et al., 2020).

Application in Synthesizing Pyrimidoindole Derivatives

Methyl 3-amino-1H-indole-2-carboxylates, which are structurally related to the compound , have been used in reactions to synthesize 5H-pyrimido[5,4-b]indole derivatives. These derivatives have potential applications in various chemical processes and pharmaceuticals (Shestakov et al., 2009).

Development of Novel Spiro Compounds

The synthesis of new spiro compounds containing a carbamate group has been explored using indole derivatives. Such compounds have applications in developing novel pharmaceuticals and materials with unique structural properties (Velikorodov et al., 2010).

Applications in Organic Anode Catalysts

Indole derivatives have been synthesized and evaluated for their electrochemical properties as organic-based metal-free catalysts, particularly in fuel cells. This research underscores the potential of indole derivatives, including similar compounds to the one , in sustainable energy technologies (Hamad et al., 2021).

Antioxidant and Anticholinesterase Properties

Indole derivatives have been synthesized and evaluated for their antioxidant and anticholinesterase properties. This research highlights their potential in therapeutic applications, particularly in treating neurodegenerative diseases and as antioxidant agents (Bingul et al., 2019).

Corrosion Inhibition in Mild Steel

Studies have shown that 3-amino alkylated indoles, closely related to the compound , serve as efficient corrosion inhibitors for mild steel in acidic environments. This application is vital in industrial processes where corrosion resistance is crucial (Verma et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

3-[(2,4-dimethoxyphenyl)-(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-16-25(19-9-5-7-11-22(19)28-16)27(21-14-13-18(30-3)15-24(21)31-4)26-17(2)29-23-12-8-6-10-20(23)26/h5-15,27-29H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWAWRJDQRFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)OC)OC)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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